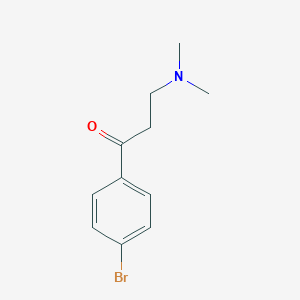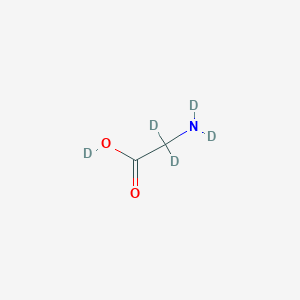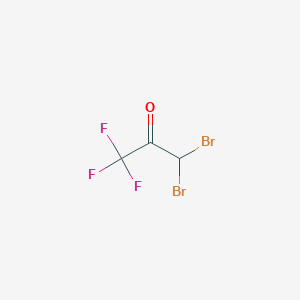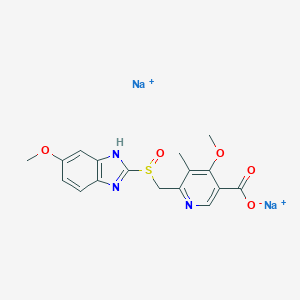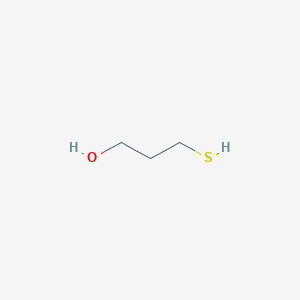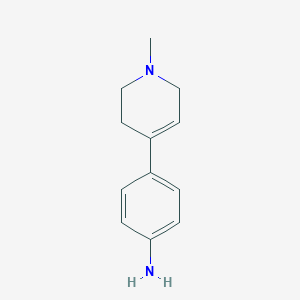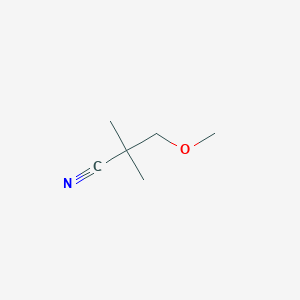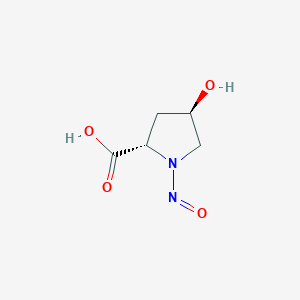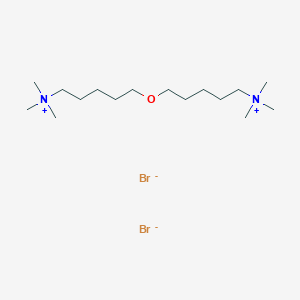
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) is a chemical compound that is widely used in scientific research. It is an organic compound that is commonly referred to as quaternary ammonium. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) works by disrupting the cell membrane of microorganisms. It does this by binding to the cell membrane and disrupting its structure, leading to cell death. This compound is also known to inhibit the activity of enzymes that are involved in the synthesis of DNA and RNA.
Efectos Bioquímicos Y Fisiológicos
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has several biochemical and physiological effects. It is known to be toxic to microorganisms and is used as a disinfectant. It is also known to cause skin irritation and can cause respiratory problems if inhaled in large quantities. This compound is not toxic to humans and is not known to cause any long-term health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) in lab experiments include its wide range of applications, low cost, and ease of synthesis. However, this compound has some limitations. It is known to be toxic to some microorganisms, which can limit its use in certain experiments. It is also not suitable for use in experiments that require a high degree of purity.
Direcciones Futuras
There are several future directions for the use of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) in scientific research. One area of research is the synthesis of new chiral compounds using this compound as a reagent. Another area of research is the development of new disinfectants and antimicrobial agents based on the structure of this compound. Additionally, this compound could be used in the development of new surfactants and detergents with improved properties. Overall, Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has many potential applications in scientific research, and further research is needed to explore its full potential.
Métodos De Síntesis
The synthesis of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) involves the reaction between pentamethylene diamine and trimethylamine with dibromoethane. The reaction takes place in the presence of an organic solvent such as methanol or ethanol. The reaction produces a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has a wide range of applications in scientific research. It is commonly used as a quaternary ammonium salt in the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral compounds. In biochemistry, this compound is used as a protein denaturant and as a membrane permeabilizer. It is also used in the synthesis of surfactants and detergents.
Propiedades
Número CAS |
109441-52-3 |
|---|---|
Nombre del producto |
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide |
Fórmula molecular |
C16H38Br2N2O |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;dibromide |
InChI |
InChI=1S/C16H38N2O.2BrH/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
JRHWAWVWXUAHOE-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
SMILES canónico |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
Sinónimos |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium dibromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



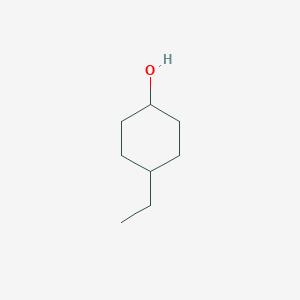
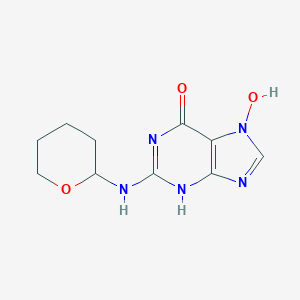
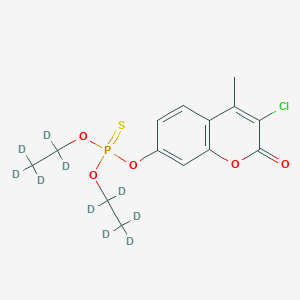
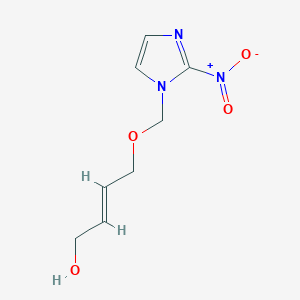
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
